molecular formula C20H25BO3 B13638714 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13638714
M. Wt: 324.2 g/mol
InChI Key: MOXAFJOUQNGVEU-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)benzyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate during the Suzuki-Miyaura coupling reaction. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its benzyloxy substituent, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules .

Biological Activity

2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its biological activity based on recent studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H25_{25}BO3_3
  • Molecular Weight : 324.23 g/mol
  • CAS Number : Not specified in the search results
  • Purity : 95%

The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various biological contexts.

Synthesis Methods

Synthesis of this compound typically involves the reaction of boronic acid derivatives with appropriate benzyl alcohols under controlled conditions. The synthesis can be optimized through various techniques including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity .

Antibacterial Properties

Recent studies have indicated that boron-containing compounds exhibit significant antibacterial activity. For instance:

  • Inhibition of β-lactamases : Compounds similar to this compound have been shown to inhibit various β-lactamases like KPC-2 and CTX-M-15 in vitro. These enzymes are responsible for antibiotic resistance in Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent:

  • c-MET Inhibition : Recent research highlights the role of boron compounds in targeting c-MET kinase pathways which are implicated in cancer progression. Inhibitors derived from similar structures have shown promise in selectively inhibiting cancer cell proliferation .

Case Studies

  • Antibacterial Efficacy :
    • A study assessed the efficacy of boron-containing compounds against resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. The results demonstrated a significant reduction in bacterial growth when treated with derivatives of dioxaborolane compounds .
  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines revealed that certain modifications to the dioxaborolane structure enhanced cytotoxicity. The compounds were able to induce apoptosis in cancer cells while sparing normal cells .

Data Tables

PropertyValue
Molecular FormulaC20_{20}H25_{25}BO3_3
Molecular Weight324.23 g/mol
Purity95%
Antibacterial ActivityEffective against KPC-2
Anticancer Activityc-MET inhibition

Properties

Molecular Formula

C20H25BO3

Molecular Weight

324.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(4-phenylmethoxyphenyl)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)14-16-10-12-18(13-11-16)22-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3

InChI Key

MOXAFJOUQNGVEU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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